Anthraquinone, 2-(phenylthio)-
Description
Overview of Anthraquinone (B42736) Core Structures in Contemporary Chemical Research
The anthraquinone framework, consisting of three fused benzene (B151609) rings with two ketone groups on the central ring, is a versatile platform in organic synthesis. researchgate.netcolab.ws Its derivatives are the subject of extensive research due to their unique spectral and redox properties, photochromism, and diverse biological activities. colab.ws Historically, the initial impetus for the in-depth study of anthraquinone chemistry was the industrial production of dyes and pigments. colab.wswikipedia.org This has since expanded to encompass a wide range of applications, including their use as catalysts in processes like the production of hydrogen peroxide and as digester additives in papermaking. wikipedia.orgwikipedia.org In the realm of materials science, anthraquinone derivatives are being explored for their potential in organic electronics, such as in redox flow batteries and molecular electronics, owing to their inherent charge transport properties. acs.orgresearchgate.netresearchgate.net The ability to modify the anthraquinone core through various chemical reactions allows for the fine-tuning of its electronic and physical properties to suit specific applications. colab.ws
Significance of Sulfur-Containing Substituents in Anthraquinone Chemistry
The incorporation of sulfur-containing substituents, particularly the phenylthio group, onto the anthraquinone scaffold has been shown to significantly influence the resulting molecule's properties. These thioether linkages can alter the electronic landscape of the anthraquinone core, impacting its redox potentials and absorption spectra. researchgate.netacs.org The introduction of a phenylthio group can enhance the electron-accepting nature of the anthraquinone, a desirable characteristic for applications in organic electronic devices like solar cells and light-emitting diodes. guidechem.com Furthermore, the presence of sulfur can facilitate different synthetic pathways, enabling the creation of novel anthraquinone analogues with unique functionalities. researchgate.net Research has demonstrated that the position and number of phenylthio substituents can be strategically varied to modulate the compound's solubility, thermal properties, and even its alignment in liquid crystal displays. researchgate.netontosight.ai
Research Trajectories of 2-(Phenylthio)anthraquinone and Related Thioanthraquinone Analogues
While studies on aminoanthraquinone derivatives are more prevalent, research into thioanthraquinone analogues, including 2-(phenylthio)anthraquinone, is a growing field of interest. dergipark.org.tr The development of new, practical, and economical synthesis methods for thioanthraquinones has opened up avenues for creating a wider range of these compounds. dergipark.org.trresearchgate.net A key research trajectory involves the synthesis of novel thioanthraquinone analogues and the characterization of their properties. For instance, the reaction of chloroanthraquinones with various thiols has been a successful strategy for producing new derivatives. dergipark.org.trresearchgate.netlew.ro
A significant area of investigation is the exploration of the photophysical properties of these compounds. Many thioanthraquinone analogues have been found to exhibit fluorescence, making them promising candidates for applications in sensor studies and drug delivery systems. dergipark.org.trresearchgate.net Furthermore, the redox-active nature of the anthraquinone core, coupled with the modifications brought about by the phenylthio substituent, makes these compounds interesting for their potential in molecular electronics, where they could function as redox-controlled switches. researchgate.net The synthesis and study of various phenylthio-substituted anthraquinones, such as 1,8-bis(phenylthio)anthraquinone and 1,4,5,8-tetrakis(phenylthio)anthraquinone, further highlight the ongoing efforts to understand the structure-property relationships in this class of compounds. guidechem.comontosight.ai
| Property | Value | Source |
| Molecular Formula | C20H12O2S | cas.org |
| Molecular Mass | 316.37 g/mol | cas.org |
| Melting Point | 189 °C | cas.org |
| Appearance | Yellow Solid | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
13354-40-0 |
|---|---|
Molecular Formula |
C20H12O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O2S/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)23-13-6-2-1-3-7-13/h1-12H |
InChI Key |
UHLJBBJJVKIIOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Other CAS No. |
13354-40-0 |
Synonyms |
2-(Phenylthio)anthraquinone |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 2 Phenylthio Anthraquinone and Analogues
Direct Synthetic Routes to 2-(Phenylthio)anthraquinone
The direct formation of the C-S bond at the 2-position of the anthraquinone (B42736) scaffold is a key step in synthesizing 2-(phenylthio)anthraquinone. This is typically achieved through two main strategies: nucleophilic aromatic substitution and transition-metal-catalyzed reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of aryl thioethers. libretexts.orgmasterorganicchemistry.comopenstax.org This reaction generally involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. libretexts.orgopenstax.org In the context of anthraquinone chemistry, the carbonyl groups on the central ring act as electron-withdrawing groups, activating the aromatic rings towards nucleophilic attack.
The synthesis of thio-anthraquinone derivatives can be accomplished through the reaction of an anthraquinone bearing a leaving group with a thiol. For this to occur, the aromatic ring must be substituted with strong electron-attracting groups. libretexts.org The reaction proceeds through a two-step mechanism: the nucleophile attacks the carbon with the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of electron-withdrawing substituents ortho or para to the leaving group is crucial for stabilizing the anionic intermediate. openstax.org
Transition-Metal-Catalyzed C-S Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds, offering a versatile alternative to traditional methods. nih.govfrontiersin.org These reactions often proceed under milder conditions and exhibit high efficiency. frontiersin.org Palladium, nickel, and copper are among the transition metals that have been effectively used to catalyze the coupling of thiols with aryl halides. nih.govfrontiersin.org
The general mechanism for these reactions involves the catalytic cycle of a transition metal complex. While the specifics can vary depending on the metal and ligands used, the cycle typically includes oxidative addition, transmetalation (or a related step), and reductive elimination. These catalyzed reactions have significantly broadened the scope of thioether synthesis. nih.gov
Synthesis of Diversely Substituted Thioanthraquinone Derivatives
The core structure of thioanthraquinone can be further modified to create a wide array of derivatives with tailored properties. This is often achieved by using substituted thiophenols or by starting with substituted anthraquinones.
Synthesis of 1-(4-Aminophenylthio)anthracene-9,10-dione Analogues
The synthesis of 1-(4-aminophenylthio)anthracene-9,10-dione (Compound 3) is achieved through the reaction of 1-chloroanthraquinone (B52148) (Compound 1) with 4-aminothiophenol (B129426) (Compound 2). researchgate.netdergipark.org.trdergipark.org.tr This reaction is a nucleophilic substitution where the thiol group of 4-aminothiophenol displaces the chlorine atom on the anthraquinone ring. researchgate.netdergipark.org.trdergipark.org.tr The synthesis can be carried out using a patented method developed by a research group. dergipark.org.trdergipark.org.tr
Interactive Data Table: Synthesis of 1-(4-Aminophenylthio)anthracene-9,10-dione
| Starting Material 1 | Starting Material 2 | Product |
| 1-Chloroanthraquinone | 4-Aminothiophenol | 1-(4-Aminophenylthio)anthracene-9,10-dione |
Synthesis of 1-(4-Chlorophenylthio)anthracene-9,10-dione Analogues
Similarly, 1-(4-chlorophenylthio)anthracene-9,10-dione (Compound 5) is synthesized from 1-chloroanthraquinone (Compound 1) and 4-chlorothiophenol (B41493) (Compound 4). researchgate.netdergipark.org.trdergipark.org.tr This synthesis also follows a nucleophilic substitution pathway. researchgate.netdergipark.org.trdergipark.org.tr The reaction is performed under reflux conditions for 48 hours, and the product is extracted with chloroform. dergipark.org.tr
Interactive Data Table: Synthesis of 1-(4-Chlorophenylthio)anthracene-9,10-dione
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions |
| 1-Chloroanthraquinone | 4-Chlorothiophenol | 1-(4-Chlorophenylthio)anthracene-9,10-dione | Reflux, 48 hours |
Synthesis of 1-(4-Hydroxyphenylthio)anthracene-9,10-dione Analogues
The synthesis of 1-(4-hydroxyphenylthio)anthracene-9,10-dione (Compound 3) involves the reaction of 1-chloroanthraquinone (Compound 1) with 4-hydroxythiophenol (Compound 2). lew.ro This substitution reaction is conducted in ethylene (B1197577) glycol in the presence of aqueous potassium hydroxide (B78521) at a temperature of 110–120 °C. lew.ro The resulting product is an orange solid with a melting point of 250–251°C and a yield of 14%. lew.ro The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. lew.roresearchgate.net
Interactive Data Table: Synthesis of 1-(4-Hydroxyphenylthio)anthracene-9,10-dione
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield | Melting Point (°C) |
| 1-Chloroanthraquinone | 4-Hydroxythiophenol | 1-(4-Hydroxyphenylthio)anthracene-9,10-dione | Ethylene glycol, KOH, 110-120°C | 14% | 250-251 |
Analogous Thioanthraquinone Synthesis from Dichloroanthraquinones
The synthesis of thioanthraquinone analogues can be effectively achieved through the nucleophilic substitution of halogen atoms in dichloroanthraquinone precursors. A prominent method involves the reaction of 1,5-dichloroanthraquinone (B31372) with various bioactive thiols. researchgate.netdergipark.org.trdergipark.org.tr This approach facilitates the creation of a library of thioanthraquinone derivatives by varying the thiol reactant.
A one-step synthesis method has been developed for reacting 1,5-dichloroanthraquinone with different thiols, including aliphatic and aromatic variants. dergipark.org.trdergipark.org.tr The reaction typically proceeds via nucleophilic aromatic substitution, where the thiol, often activated as a thiolate in the presence of a base, displaces one of the chlorine atoms on the anthraquinone core. This method has been noted for its practicality and economy. dergipark.org.trdergipark.org.tr The choice of thiol allows for the introduction of diverse functionalities into the final molecule. For instance, using 4-fluorothiophenol (B130044) results in the formation of 1-(4-fluorophenylthio)-5-chloroanthracene-9,10-dione. dergipark.org.tr Similarly, aliphatic thiols like butanethiol and pentanethiol can be used to yield the corresponding alkylthio derivatives. dergipark.org.tr
The following table summarizes the synthesis of various thioanthraquinone analogues starting from 1,5-dichloroanthraquinone.
Table 1: Synthesis of Thioanthraquinone Analogues from 1,5-Dichloroanthraquinone
| Starting Material | Thiol Reactant | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1,5-Dichloroanthraquinone | Butanethiol | 1-(Butylthio)-5-chloroanthracene-9,10-dione | 15 | 180-181 |
| 1,5-Dichloroanthraquinone | Pentanethiol | 1-Chloro-5-(pentylthio)anthracene-9,10-dione | 17 | 187-188 |
| 1,5-Dichloroanthraquinone | 4-Fluorothiophenol | 1-(4-Fluorophenylthio)-5-chloroanthracene-9,10-dione | 21 | 191-192 |
Data sourced from Özkök F. (2023). dergipark.org.tr
Principles of Sustainable Synthesis in Thioanthraquinone Chemistry
The integration of green chemistry principles into the synthesis of thioanthraquinones is critical for minimizing environmental impact. Key strategies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes.
One of the primary goals of sustainable synthesis is the replacement of hazardous organic solvents with greener alternatives. Water has been successfully employed as a solvent for the synthesis of anthraquinone derivatives using catalysts like alum (KAl(SO₄)₂·12H₂O). researchgate.nettandfonline.com This approach not only reduces volatile organic compound (VOC) emissions but also simplifies reaction conditions, often allowing processes to run at ambient temperatures. tandfonline.com The development of one-pot syntheses, which combine multiple reaction steps into a single procedure, further enhances efficiency and reduces waste. tandfonline.com
The use of solid acid catalysts is another cornerstone of green anthraquinone synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture and regenerated for multiple uses, which is both economically and environmentally advantageous. researchgate.net Furthermore, research into photocatalytic processes using anthraquinone compounds as photosensitizers for reactions like the production of hydrogen peroxide showcases the potential for light-driven, sustainable chemical transformations. rsc.org
A significant advancement in sustainable practices is the use of natural products as starting materials. Natural anthraquinonoid colorants, such as alizarin (B75676) and purpurin (B114267) extracted from plants, can serve as platform chemicals for the synthesis of new dyes. researchgate.net This renewable feedstock approach reduces reliance on non-renewable petrochemical sources. researchgate.net Additionally, the field of synthetic biology offers promising avenues for the production of anthraquinone dyes through microbial fermentation. anr.fr This bio-based manufacturing aims to create biodegradable products through non-toxic processes, aligning with the objectives of the European Green Deal to reduce the use of harmful chemicals. anr.fr
Advanced Derivatization Techniques for Functionalization of 2-(Phenylthio)anthraquinone
The functionalization of the 2-(phenylthio)anthraquinone scaffold is essential for tuning its chemical and physical properties for specific applications. Advanced derivatization techniques enable the precise introduction of various chemical moieties, leading to novel compounds with enhanced characteristics.
Introduction of Auxiliary Functional Groups
The introduction of auxiliary functional groups onto the 2-(phenylthio)anthraquinone core can be achieved through several synthetic strategies. Nucleophilic aromatic substitution is a fundamental method, where halogenated anthraquinone precursors react with nucleophiles to introduce new substituents. nih.gov For instance, reacting a chloroanthraquinone with different thiophenols or amines can systematically vary the substitution pattern. dergipark.org.trresearchgate.net
Thiols and their corresponding thiolates are excellent nucleophiles for such substitutions due to the high polarizability of the sulfur atom. masterorganicchemistry.com This reactivity allows for the efficient formation of C-S bonds, which is the basis for creating a wide range of arylthioanthraquinone derivatives. The acidity of thiols (pKa ≈ 10-11) facilitates the formation of the more nucleophilic thiolate anion in the presence of a base, driving the substitution reaction. youtube.com The choice of the thiol reactant is a key determinant of the final product's properties, allowing for the introduction of groups like fluoro, amino, or alkyl chains. dergipark.org.tr
Design and Synthesis of Hybrid Molecular Architectures
A sophisticated derivatization strategy involves the creation of hybrid molecular architectures, where the 2-(phenylthio)anthraquinone unit is covalently linked to other molecular scaffolds. This approach aims to combine the properties of different molecular classes to generate multifunctional compounds.
For example, anthraquinone-quinazoline hybrids have been designed and synthesized as potential multi-target agents. researchgate.net The synthesis of these complex molecules often involves multi-step reaction sequences where a functionalized anthraquinone derivative is coupled with a quinazoline (B50416) moiety. The design principle behind these hybrids is to integrate the distinct functionalities of each component into a single molecule. Similarly, the development of natural product-based hybrids, such as those derived from alizarin and purpurin, demonstrates a sustainable approach to creating new functional dyes. researchgate.net These strategies highlight the versatility of the anthraquinone core as a building block for constructing complex and functional molecular systems.
Advanced Spectroscopic and Analytical Characterization of 2 Phenylthio Anthraquinone Systems
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of 2-(phenylthio)anthraquinone and for studying its structural integrity through fragmentation analysis. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its exact molecular formula.
For 2-(phenylthio)anthraquinone (C₂₀H₁₂O₂S), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, providing strong evidence for the compound's identity. In a study of a similar molecule, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, the protonated molecular ion [M+H]⁺ was confirmed at m/z = 333.05. lew.ro
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions, and subsequent tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pathways. Key fragmentation patterns for thiol-functionalized anthraquinones often involve the cleavage of the carbon-sulfur bond. nih.gov For 2-(phenylthio)anthraquinone, characteristic fragments would likely include the loss of the phenylthio group ([M-SPh]⁺) or the phenyl group ([M-Ph]⁺), as well as sequential losses of carbon monoxide (CO) from the quinone structure, a typical fragmentation for anthraquinones. nih.govresearchgate.net
In the context of analyzing complex samples, such as natural product extracts or metabolic mixtures where 2-(phenylthio)anthraquinone might be present alongside related derivatives, molecular networking has emerged as a powerful strategy. nih.gov This computational approach, based on tandem mass spectrometry (MS/MS) data, organizes compounds into networks based on their fragmentation similarity. semanticscholar.org
In a molecular network, each node represents a unique compound (parent mass), and the edges connecting them signify a high degree of similarity in their MS/MS fragmentation spectra. This allows for the rapid visualization of "molecular families." For instance, a network could group 2-(phenylthio)anthraquinone with its hydroxylated, glycosylated, or other modified analogues, even if these compounds are unknown. nih.gov By identifying a known compound within a cluster, one can propagate the annotation to related, structurally similar unknown compounds in the same network. This approach has been successfully used to systematically characterize scores of anthraquinones in plant extracts and is invaluable for dereplication and the targeted discovery of novel derivatives in complex matrices. nih.govsemanticscholar.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy: The IR spectrum of 2-(phenylthio)anthraquinone is dominated by the strong absorption band of the carbonyl (C=O) groups. In anthraquinone (B42736) systems, these stretching vibrations typically appear in the region of 1650-1680 cm⁻¹. lew.ro For example, the C=O band for 1-(4-hydroxyphenylthio)anthracene-9,10-dione is observed at 1655 cm⁻¹. lew.ro Other key absorptions include C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching from the aromatic protons (above 3000 cm⁻¹). The C-S stretching vibration is typically weak and falls in the fingerprint region (600-800 cm⁻¹), making it harder to assign definitively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, other vibrations, particularly those of the non-polar, symmetric bonds of the fused aromatic rings, are often more intense. Studies on dihydroxyanthraquinones have identified several characteristic Raman active modes for the fused ring system between 300 and 1000 cm⁻¹. nsf.gov The most distinct and consistent band in the higher frequency window for anthraquinones is a quadrant ring stretch. nsf.govnih.gov The symmetric nature of the phenyl ring and the C-S-C linkage would also give rise to characteristic Raman signals, aiding in the complete vibrational analysis of the molecule.
Table 3: Key Vibrational Bands for 2-(Phenylthio)anthraquinone
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) Stretch | IR | 1650 - 1680 | Strong |
| Aromatic (C=C) Stretch | IR / Raman | 1450 - 1600 | Medium-Strong |
| Aromatic (C-H) Stretch | IR | 3000 - 3100 | Medium-Weak |
| Fused Ring Vibrations | Raman | 300 - 1000 | Medium-Strong |
Note: Expected values are based on data from analogous structures. lew.ronsf.gov
Table of Compounds
| Compound Name |
|---|
| 2-(Phenylthio)anthraquinone |
| 1-(4-Hydroxyphenylthio)anthracene-9,10-dione |
| 2-(Phenylthio)aniline |
| Anthraquinone |
| Aminophosphonic acid |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The UV-Vis spectra of anthraquinone and its derivatives are characterized by distinct absorption bands corresponding to π → π* and n → π* electronic transitions. nih.govdergipark.org.tr The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core. nih.govnih.gov
The introduction of a phenylthio group at the 2-position of the anthraquinone skeleton acts as an auxochrome, influencing the electronic distribution and, consequently, the absorption spectrum. Generally, the UV/vis spectra of anthraquinones display up to four π → π* absorption bands between 220 and 350 nm and a weaker n → π* transition at longer wavelengths, near 400 nm. nih.gov The substitution with electron-donating groups typically leads to a bathochromic (red) shift of the absorption maxima.
In a study of related thioanthraquinone derivatives, specific absorption maxima (λmax) have been reported, providing insight into the expected spectral characteristics of 2-(phenylthio)anthraquinone. For instance, 1-(4-aminophenylthio)anthracene-9,10-dione exhibits absorption maxima at 430 nm, 303 nm, and 249 nm in chloroform. dergipark.org.tr Similarly, 1-(4-chlorophenylthio)anthracene-9,10-dione shows maxima at 427 nm, 302 nm, and 247 nm under the same conditions. dergipark.org.tr The unsubstituted anthraquinone in ethanol (B145695) has a major absorption peak at 251.2 nm. omlc.org These findings suggest that 2-(phenylthio)anthraquinone would also exhibit multiple absorption bands, with the phenylthio substituent modulating the energies of the electronic transitions. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) have been shown to accurately predict the λmax of anthraquinone derivatives. nih.govnih.gov
Table 1: UV-Vis Absorption Maxima of Selected Anthraquinone Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Anthraquinone | Ethanol | 251.2 | omlc.org |
| 1-(4-Aminophenylthio)anthracene-9,10-dione | Chloroform | 430, 303, 249 | dergipark.org.tr |
| 1-(4-Chlorophenylthio)anthracene-9,10-dione | Chloroform | 427, 302, 247 | dergipark.org.tr |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. iucr.org This method provides precise information on bond lengths, bond angles, and the conformation of molecules in the crystal lattice. For anthraquinone derivatives, X-ray crystallography can confirm the planarity of the anthraquinone core and reveal the orientation of substituent groups. rsc.orgnasa.gov
While specific crystallographic data for 2-(phenylthio)anthraquinone were not found in the reviewed literature, studies on structurally related compounds provide valuable insights into its expected solid-state structure. For example, the crystal structures of 2,6-diaryl-9,10-anthraquinones have been determined, elucidating the spatial arrangement of the aryl substituents relative to the anthraquinone plane. rsc.org In other substituted anthraquinones, the core generally maintains a high degree of planarity. nasa.gov The analysis of a related 9-[bis(benzylsulfanyl)methyl]anthracene structure revealed a C-S-C bond angle of 110.93 (6)°. iucr.org It is anticipated that in 2-(phenylthio)anthraquinone, the phenyl ring of the substituent would be twisted relative to the anthraquinone plane to minimize steric hindrance.
The determination of the precise crystal structure of 2-(phenylthio)anthraquinone through single-crystal X-ray diffraction would provide definitive data on its molecular geometry and intermolecular interactions in the solid state.
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of synthetic compounds like 2-(phenylthio)anthraquinone. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are particularly powerful techniques for the analysis of anthraquinone derivatives.
HPLC is a cornerstone technique for the qualitative and quantitative analysis of anthraquinones. cabidigitallibrary.org Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these compounds.
In typical RP-HPLC methods for anthraquinone derivatives, a C18 stationary phase is employed due to its hydrophobicity, which allows for effective separation based on the polarity of the analytes. cabidigitallibrary.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid modifier like formic acid or acetic acid to improve peak shape and resolution. cabidigitallibrary.org In one study, the derivatives of tryptamine (B22526) and phenethylamine (B48288) with anthraquinone-2-carbonyl chloride were separated on a C18 column, with retention times of 13 and 15 minutes, respectively, demonstrating the feasibility of separating anthraquinone derivatives with different substituents. mdpi.com The separation of unsymmetrical poly(substituted thio)anthraquinones has also been achieved using preparative or high-pressure liquid chromatography. google.com
Table 2: Typical HPLC Conditions for the Analysis of Anthraquinone Derivatives
| Parameter | Condition | Reference |
| Stationary Phase | C18 | cabidigitallibrary.org |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water, often with acid modifier | cabidigitallibrary.org |
| Detection | UV-Vis (PDA), Fluorescence | cabidigitallibrary.org |
| Flow Rate | Typically 1.0 mL/min | cabidigitallibrary.org |
UHPLC-MS combines the high separation efficiency of UHPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for the identification and quantification of compounds in complex mixtures and for the confirmation of molecular weights.
The analysis of anthraquinone derivatives by UHPLC-MS typically utilizes sub-2 µm particle size C18 columns, which provide higher resolution and faster analysis times compared to conventional HPLC. nih.gov The mobile phase is usually a gradient of water and acetonitrile containing a small amount of formic acid to facilitate ionization. nih.gov Mass spectrometric detection, often with an electrospray ionization (ESI) source, allows for the determination of the molecular weight of the analyte and can provide structural information through fragmentation analysis (MS/MS). nih.gov UHPLC-MS methods have been successfully developed for the analysis of tetrahydroxylated anthraquinones and other anthraquinone derivatives in various matrices. nih.gov While generic mass spectral libraries for UHPLC-ESI-qTOF MS are not as extensive as those for GC-MS, the accurate mass measurements obtained can be used to determine the elemental composition of the molecule, aiding in its identification. dtu.dk
Theoretical and Computational Investigations of 2 Phenylthio Anthraquinone
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) theory, are foundational in the theoretical investigation of anthraquinone (B42736) derivatives. researchgate.netscientists.uzscientists.uz DFT methods, such as B3LYP and PBE0, are frequently chosen for their balance of computational cost and accuracy in predicting the properties of these molecules. mdpi.comresearchgate.netnih.gov These calculations are often performed with various basis sets, like the 6-31G or 6-311+G(d,p), to ensure reliable and converged results. researchgate.netnih.gov
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in the 2-(phenylthio)anthraquinone molecule. Geometry optimization calculations, typically using DFT, predict that the core anthraquinone structure remains essentially planar. sioc-journal.cnacs.org For related sulfide-substituted anthraquinones, studies have shown that the phenyl substituent planes are oriented at a significant angle to the planar anthraquinone core; in the case of a 1,5-disulfide linked dye, this angle is calculated to be 90°. acs.org
The introduction of the phenylthio substituent significantly influences the electronic structure of the anthraquinone moiety. acs.orgnih.gov This substitution creates a donor-acceptor system, where the electron-donating phenylthio group interacts with the electron-accepting anthraquinone core. This interaction modulates the molecule's redox potentials and other electronic properties. nih.gov Studies on positional isomers have revealed that substitution at the 2-position results in systematically different oxidation potentials compared to substitution at the 1-position, highlighting the sensitivity of the electronic structure to the substituent's location. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical tool for understanding the electronic behavior and reactivity of 2-(phenylthio)anthraquinone. researchgate.netdergipark.org.trresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.
In donor-acceptor anthraquinone derivatives, the LUMO is typically localized on the electron-accepting anthraquinone core, while the HOMO is primarily located on the electron-donating substituent and the outer rings of the anthraquinone structure. acs.orgnih.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and the energy required for electronic excitation. dergipark.org.tr A smaller gap generally indicates a molecule that is more easily polarized and reactive. dergipark.org.tr
| Orbital | Primary Location | Role in Electronic Processes |
|---|---|---|
| HOMO | Phenylthio group and outer anthraquinone rings | Source of electron in oxidation and electronic transitions (electron donor) |
| LUMO | Central anthraquinone ring and carbonyl groups | Destination of electron in reduction and electronic transitions (electron acceptor) |
Time-dependent density functional theory (TD-DFT) is the most widely used and effective method for predicting the UV-Vis absorption spectra of anthraquinone derivatives. researchgate.netresearchgate.netnih.govsioc-journal.cn These calculations can accurately forecast the maximum absorption wavelength (λmax), which determines the color of the compound. nih.gov The accuracy of these predictions depends heavily on the chosen functional and basis set, with hybrid functionals like B3LYP and PBE0 often providing results in good agreement with experimental data. researchgate.netnih.gov To better mimic real-world conditions, calculations frequently incorporate a solvent model, such as the Polarizable Continuum Model (PCM). researchgate.net
The strong visible absorption bands in these dyes are typically the result of π → π* intramolecular charge transfer transitions, corresponding to the excitation of an electron from the HOMO to the LUMO. sioc-journal.cnacs.org Computational studies have systematically evaluated various methods for their predictive power.
| Computational Method | Typical Performance for Anthraquinones | Reference |
|---|---|---|
| TD-DFT (e.g., PBE0, B3LYP) | Considered robust and provides reliable λmax predictions, often with mean absolute errors of 13-16 nm. | researchgate.netresearchgate.net |
| ZINDO/S | A semi-empirical method that can provide qualitative agreement, but is generally less accurate than TD-DFT. | nii.ac.jp |
| CIS (Configuration Interaction Singles) | An ab initio method that often yields poor estimates of λmax for substituted anthraquinones compared to TD-DFT. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations focusing solely on 2-(phenylthio)anthraquinone are not prominent in the reviewed literature, this computational technique is powerfully applied to the broader class of anthraquinone derivatives to study their dynamic behavior. nih.govnih.govnorthumbria.ac.uk MD simulations model the movement of atoms and molecules over time, providing detailed insights into conformational flexibility and non-covalent intermolecular interactions. frontiersin.org
For anthraquinone-based systems, MD simulations have been employed to:
Analyze Conformational Flexibility: In studies of anthraquinone dyes in liquid crystal hosts, MD simulations reveal the accessible conformations and the flexibility of substituent groups, such as phenylthio linkages. northumbria.ac.ukresearchgate.net This flexibility is crucial for how the dye molecule aligns within the host medium. researchgate.net
Investigate Intermolecular Interactions: Simulations can elucidate how anthraquinone derivatives interact with their environment. This has been used to study the binding of these molecules to biological targets like DNA or proteins, identifying key interaction sites and binding modes. nih.govnih.gov
Probe Solvation and Aggregation: MD can model how solvent molecules arrange around a solute and how solute molecules might interact with each other, which is important for understanding properties like solubility. researchgate.net
These applications demonstrate the potential of MD simulations to explore the conformational landscape of 2-(phenylthio)anthraquinone and to understand how it interacts with other molecules in various environments.
Mechanistic Studies Through Computational Chemistry
Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.
Although specific studies mapping reaction pathways for 2-(phenylthio)anthraquinone are not extensively documented, the methodologies are well-established within computational chemistry. Such studies involve calculating the potential energy surface of a reaction to map the lowest energy path from reactants to products. This process allows for the characterization of transition state structures, which are the energy maxima along the reaction coordinate.
For the broader class of anthraquinones, computational mechanistic studies have been applied to understand:
Redox Mechanisms: First-principles DFT calculations have been used to investigate the discharge and charge mechanisms of anthraquinone derivatives as cathode materials in lithium-ion batteries, detailing the thermodynamics of lithium ion insertion. rsc.org
Excited-State Processes: The dynamics of protons in hydrogen bonds, including the possibility of excited-state intramolecular proton transfer (ESIPT), have been studied in hydroxyanthraquinones using methods like Car–Parrinello molecular dynamics (CPMD). mdpi.com
Understanding Solvent Effects on Reaction Energetics
The solvent environment plays a crucial role in the chemical reactivity and energetics of anthraquinone derivatives. Computational studies, often in conjunction with experimental techniques like cyclic voltammetry, have been instrumental in elucidating these effects. The polarity, dielectric constant, and hydrogen-bonding capabilities of the solvent can significantly influence the thermodynamics and kinetics of reactions involving the anthraquinone core.
For instance, the reduction potentials of anthraquinones are sensitive to the solvent. Generally, the first reduction potential tends to increase with the solvent's polarity, dielectric constant, and hydrogen bond donating ability. This is attributed to the differential stabilization of the neutral molecule and its resulting radical anion by the solvent molecules. Solvents can influence reaction rates and selectivity through several mechanisms, including direct participation in reaction steps, altering the relative stabilization of reactants, transition states, and products, and modifying diffusion characteristics. While specific studies focusing solely on 2-(phenylthio)anthraquinone are limited, the general principles derived from studies on other anthraquinone derivatives are applicable. These studies often employ quantum mechanics and statistical methods to correlate solvent properties with electrochemical behavior, providing a framework for predicting reactivity in different solvent environments.
Computational Prediction of Structure-Property Relationships
Computational methods have proven to be powerful tools for predicting the relationship between the molecular structure of anthraquinone derivatives and their macroscopic properties. These in silico approaches allow for the rational design of new molecules with tailored characteristics.
Correlation with Electrochemical Redox Potentials
The electrochemical properties of 2-(phenylthio)anthraquinone and its analogues are of significant interest for applications in areas such as organic electronics and flow batteries. researchgate.net Computational studies, particularly those employing density functional theory (DFT), have been successful in correlating the molecular structure of anthraquinone derivatives with their redox potentials.
The position and electronic nature of substituents on the anthraquinone core have a profound impact on the redox potentials. For example, the introduction of the electron-donating phenylthio group at the 2-position is expected to influence the electron affinity and ionization potential of the molecule. Studies on related substituted anthraquinones have shown that the position of donor groups can significantly affect the oxidation potentials. nih.gov For instance, 2-substituted anthraquinones have been observed to have systematically higher oxidation potentials compared to their 1-substituted counterparts. nih.gov
Computational models can accurately predict these trends by calculating the energies of the frontier molecular orbitals (HOMO and LUMO). A good correlation between calculated and experimental reduction potentials has been demonstrated for a range of anthraquinone derivatives, validating the use of these computational approaches as a predictive tool. researchgate.net
Table 1: Calculated and Experimental Properties of Substituted Anthraquinones
| Compound/Substituent | Calculated Property | Value | Experimental Value | Reference |
| Anthraquinone | First Reduction Potential | (Value not specified) | (Value not specified) | researchgate.net |
| Hydroxy-substituted AQs | Reduction Potential | (Varies with position) | (Varies with position) | researchgate.net |
| Amino-substituted AQs | Reduction Potential | (Varies with position) | (Varies with position) | researchgate.net |
| 1-Phenoxazine-anthraquinone | Oxidation Potential (E1/2) | (Not specified) | +0.36 V vs Fc+/Fc | nih.gov |
| 2-Phenoxazine-anthraquinone | Oxidation Potential (E1/2) | (Not specified) | +0.40 V vs Fc+/Fc | nih.gov |
This table is illustrative and highlights the types of data found in the literature. Specific values for 2-(phenylthio)anthraquinone would require a dedicated computational study.
Influence of Substituents on Electronic and Optical Properties
The phenylthio substituent at the 2-position of the anthraquinone core significantly influences the molecule's electronic and optical properties. Computational studies, often using time-dependent density functional theory (TD-DFT), are employed to understand how such substitutions affect the absorption spectra and other photophysical characteristics.
The introduction of an electron-donating group like phenylthio can lead to a bathochromic (red) shift in the absorption spectrum compared to the parent anthraquinone molecule. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational calculations can predict these shifts with reasonable accuracy.
Furthermore, substituents can influence properties relevant to applications like photodynamic therapy. For example, studies on other anthraquinone derivatives have shown that electron-donating substituents can reduce the energy gap between the excited singlet (S1) and triplet (T1) states, which can facilitate intersystem crossing and the production of singlet oxygen. journaljpri.com The position of the substituent is also critical; for instance, studies on other systems have indicated that electron-donating groups at specific positions can have a beneficial effect on certain activities.
In silico Molecular Docking Studies for Elucidating Binding Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand the binding mechanisms of ligands with their protein targets.
A typical molecular docking study involves the following steps:
Preparation of the protein target and the ligand: This involves obtaining the 3D structures of both the protein and the ligand (2-(phenylthio)anthraquinone).
Docking simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.
Scoring and analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein residues are then analyzed to understand the key binding determinants.
For 2-(phenylthio)anthraquinone, molecular docking could be employed to investigate its potential binding to various biological targets, such as kinases, DNA, or other enzymes implicated in disease pathways. The phenylthio group would likely play a significant role in the binding interactions, potentially forming hydrophobic or pi-stacking interactions with residues in the binding pocket. Such studies would be invaluable in guiding the experimental validation and further development of this compound for potential therapeutic applications.
Electrochemical Behavior and Research Applications of 2 Phenylthio Anthraquinone
Electrochemical Redox Chemistry of Anthraquinone (B42736) Derivatives with Thioether Linkages
The introduction of a phenylthio group onto the anthraquinone core significantly influences its electronic properties and, consequently, its electrochemical behavior. The thioether linkage can participate in redox reactions, potentially leading to the generation of reactive species that can interact with other molecules. ontosight.ai This section explores the detailed electrochemical redox chemistry of anthraquinone derivatives featuring thioether linkages, with a particular focus on 2-(phenylthio)anthraquinone.
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox processes of chemical species. In the context of anthraquinone derivatives, these methods provide valuable insights into their reduction and oxidation potentials, the stability of the generated radical ions, and the kinetics of electron transfer.
Studies on various anthraquinone derivatives have shown that they exhibit well-defined redox couples in aqueous and non-aqueous solutions, corresponding to the transformation between the quinone (AQ) and hydroquinone (B1673460) (AQH2) forms. researchgate.net The presence of substituents, such as the phenylthio group, can alter the redox potentials. electrochemsci.orgcecri.res.in For instance, electron-donating groups tend to shift the reduction potential to more negative values, while electron-withdrawing groups have the opposite effect. electrochemsci.orgjcesr.org
Chronoamperometry, which measures the current as a function of time at a fixed potential, has been employed to determine the diffusion coefficients of anthraquinone derivatives. researchgate.neticm.edu.pljacsdirectory.com This parameter is crucial for understanding the mass transport of the electroactive species to the electrode surface, a key factor in the performance of electrochemical devices.
Elucidation of Electrochemical Reduction Mechanisms
The electrochemical reduction of anthraquinones is a multi-step process that is highly dependent on the solvent and the presence of proton donors. In aprotic (non-proton-donating) solvents, the reduction typically occurs in two successive one-electron steps, forming the semiquinone anion radical (AQ•−) and then the dianion (AQ2−). icm.edu.pl The first step is often reversible or quasi-reversible. icm.edu.pl
The general mechanism can be represented as:
AQ + e- ⇌ AQ•− (First reduction step)
AQ•− + e- ⇌ AQ2− (Second reduction step)
In the presence of protons, the mechanism becomes more complex, involving protonation steps that can occur before or after the electron transfer. In acidic aqueous solutions, the reduction is often a single-step, two-electron, two-proton process, directly yielding the hydroquinone. semanticscholar.org At neutral pH, the reduction can involve two electrons and one proton, while at high pH, it proceeds via a two-electron process without proton involvement. semanticscholar.org The Pourbaix diagram, which plots potential versus pH, is a useful tool for visualizing the different redox species and their stability regions. semanticscholar.orgijcce.ac.irresearchgate.net
Impact of Proton-Donating and Hydrogen-Bonding Additives on Redox Potentials
The redox potentials of anthraquinone derivatives are significantly influenced by the presence of proton-donating and hydrogen-bonding additives. researchgate.net These additives can stabilize the reduced forms of the anthraquinone, namely the semiquinone anion and the dianion, through hydrogen bonding. researchgate.net This stabilization shifts the reduction potentials to more positive values. researchgate.netrsc.org
The extent of this shift depends on the strength of the hydrogen-bonding interaction and the concentration of the additive. researchgate.net For weakly interacting pairs, both reduction waves shift positively without a loss of reversibility. researchgate.net For moderately interacting pairs, the positive shift is accompanied by changes in the reversibility of the waves, sometimes involving disproportionation of the primary radicals. researchgate.net In the case of strongly interacting additives, initial hydrogen-bonding or even protonation of the quinone can occur before reduction. researchgate.net
This phenomenon is critical in applications where the operating environment contains proton sources, such as in biological systems or aqueous electrolytes for batteries. The ability to tune the redox potential through the addition of specific additives opens up possibilities for designing systems with tailored electrochemical properties. researchgate.net
Electrochemical Sensing and Biosensing Platforms
The unique electrochemical properties of anthraquinone derivatives, including 2-(phenylthio)anthraquinone, make them excellent candidates for the development of electrochemical sensors and biosensors. researchgate.netresearchgate.net These platforms leverage the redox activity of the anthraquinone moiety to detect a wide range of target analytes with high sensitivity and selectivity. nih.gov
Development and Characterization of Anthraquinone-Modified Electrodes
A common strategy in developing anthraquinone-based sensors is to immobilize the anthraquinone derivative onto an electrode surface. researchgate.netnih.govcore.ac.uk This can be achieved through various methods, including covalent attachment, electropolymerization, or adsorption. researchgate.netcore.ac.uk The resulting modified electrodes exhibit enhanced electrocatalytic activity and improved electron transfer properties compared to bare electrodes. metrohm-dropsens.com
The characterization of these modified electrodes is typically performed using techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS). CV provides information about the surface coverage of the anthraquinone modifier and its redox behavior when immobilized. researchgate.net EIS is used to probe the charge transfer resistance at the electrode-electrolyte interface, which can be altered upon the binding of a target analyte. nih.gov The stability of the modified electrode is also a crucial parameter, ensuring the long-term performance of the sensor. researchgate.net
Table 1: Examples of Anthraquinone-Modified Electrodes and their Applications
| Anthraquinone Derivative | Electrode Material | Analyte | Detection Method | Reference |
| Anthraquinone | Glassy Carbon | Ammonia | Cyclic Voltammetry | core.ac.uk |
| Anthraquinone | Screen-Printed Graphene | C-reactive Protein | Differential Pulse Voltammetry | researchgate.netnih.gov |
| Anthraquinone | Activated Carbon | Acetaminophen | Differential Pulse Voltammetry | nih.gov |
| Poly(1-amino-9,10-anthraquinone) | Platinum | Dopamine, Ascorbic Acid | Cyclic Voltammetry | researchgate.net |
| Anthraquinone-functionalized Ionic Liquid | Screen-Printed Electrode | Hydrogen Peroxide | Amperometry | researchgate.net |
Principles of Electrochemical Detection of Target Analytes
The detection of target analytes using anthraquinone-modified electrodes can be based on several principles. One common approach is to monitor the changes in the electrochemical signal of the anthraquinone upon interaction with the analyte. researchgate.net For instance, in a sandwich-type immunosensor, an anthraquinone-labeled antibody is used as a signaling probe. researchgate.netnih.gov The binding of the target analyte brings the anthraquinone label closer to the electrode surface, resulting in an increased electrochemical signal that is proportional to the analyte concentration. researchgate.netnih.gov
Another principle involves the electrocatalytic properties of the modified electrode. The immobilized anthraquinone can catalyze the redox reaction of a target analyte, leading to an enhanced current response. core.ac.ukdergipark.org.tr For example, anthraquinone-modified electrodes have been shown to catalyze the reduction of oxygen and the oxidation of ammonia. researchgate.netcore.ac.uk
Furthermore, the interaction of the analyte with the anthraquinone moiety can lead to a shift in its redox potential. This shift can be used as the basis for detection. researchgate.net The high sensitivity and selectivity of these methods, coupled with the potential for miniaturization and low-cost fabrication, make anthraquinone-based electrochemical sensors a promising technology for various analytical applications. nih.govmdpi.com
Role in Advanced Energy Storage Systems (e.g., Aqueous Redox Flow Batteries)
The pursuit of efficient, cost-effective, and scalable energy storage solutions has propelled research into aqueous redox flow batteries (ARFBs). Within this field, organic redox-active materials, particularly those based on the anthraquinone framework, have emerged as promising candidates for the negative electrolyte (negolyte). The versatility of the anthraquinone structure allows for fine-tuning of its electrochemical properties, such as redox potential and solubility, through molecular engineering.
Design Principles for Anthraquinone-Based Redox-Active Materials
The design of high-performance anthraquinone-based materials for ARFBs is guided by several key principles aimed at optimizing their electrochemical and physical properties. A critical factor is the strategic placement of functional groups on the anthraquinone core. These substituents can significantly influence the molecule's redox potential, solubility in aqueous electrolytes, and long-term chemical stability.
Computational studies, such as those employing density functional theory, have been instrumental in establishing guidelines for designing novel anthraquinone derivatives. sdu.dkresearchgate.net These studies have shown that the introduction of electron-donating groups tends to lower the redox potential, which is a desirable characteristic for a negolyte, while electron-withdrawing groups increase it. researchgate.net For instance, the complete methylation of an anthraquinone molecule can enhance its reduction window by approximately 0.4 V. researchgate.net
Furthermore, the solubility of anthraquinone derivatives in aqueous solutions is a crucial parameter for achieving high energy densities in ARFBs. Functional groups that can interact favorably with water, such as sulfonic acids, carboxylic acids, and hydroxyls, are often incorporated into the molecular structure to enhance solubility. researchgate.net
The electrochemical data for various anthraquinone derivatives, which informs these design principles, is summarized in the table below.
| Compound/System | Redox Potential (vs. SHE) | Key Findings |
| Anthraquinone derivatives with Li-ion pairing | Increase of ~0.4 V | The formation of a Lewis acid-base complex between lithium ions and anthraquinone can significantly increase the reduction potential. researchgate.net |
| Fully methylated anthraquinone | ~0.4 V improvement | The introduction of electron-donating methyl groups can improve the reduction window. researchgate.net |
| Anthraquinone with oxy-methyl dioxolane groups | Not specified | These substituents are predicted to enhance interaction with non-aqueous solvents, potentially improving solubility. researchgate.net |
| Anthraquinone-2,7-disulfonic acid (2,7-AQDS) | Not specified | A well-studied negolyte candidate known for its high chemical stability in redox reactions. nih.gov A mixture of its sulfo-derivatives exhibits nearly identical redox behavior, offering a potentially lower-cost alternative. nih.gov |
| Sulfur-containing anthraquinone derivatives | Anodic shifts observed | Electron-withdrawing groups, such as sulfone, facilitate the reduction of the anthraquinone core. The difference in reduction potential between sulfide (B99878) and sulfoxide (B87167) derivatives can be between 0.130 and 0.150 V. scielo.br Steric effects of substituents also play a significant role in their electrocatalytic properties. rsc.org |
Investigation of Structural Stability and Regeneration Strategies in Flow Cells
A significant challenge for the commercial viability of ARFBs is the long-term structural stability of the redox-active organic molecules. Over repeated charge-discharge cycles, anthraquinone-based negolytes can undergo decomposition, leading to a decline in the battery's capacity. One of the identified degradation pathways is the formation of anthrone (B1665570) species.
To address this issue, researchers have been investigating strategies to regenerate the active anthraquinone molecules electrochemically. This approach aims to reverse the decomposition reactions within the flow cell, thereby extending the operational lifetime of the electrolyte. For example, in situ nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy have been used to monitor the state of the electrolyte and have revealed that decomposition products can be converted back to the active anthraquinone species through a controlled electrochemical process.
This in-situ regeneration has been shown to not only recover the capacity of the negolyte but also to rebalance (B12800153) the state of charge of both the negative and positive electrolytes without the need for introducing additional chemical agents. This method offers a significant advantage over external chemical treatments as it avoids altering the electrolyte's composition and pH, and eliminates the costs associated with adding chemical oxidants.
Molecular Electronic Devices and Redox-Controlled Switches
The reversible redox behavior of anthraquinone and its derivatives also makes them attractive candidates for applications in molecular electronics, specifically as redox-controlled switches. The ability of these molecules to exist in distinct, stable oxidation states that can be interconverted by an electrical stimulus is the fundamental principle behind their use in such devices.
The phenylthio substituent in 2-(phenylthio)anthraquinone is expected to influence the electronic properties of the anthraquinone core. The sulfur atom can affect the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby modulating its redox potential and electron transfer kinetics.
Studies on sulfur-containing anthraquinone derivatives have demonstrated that the redox properties can be systematically tuned. scielo.br The presence of a sulfur-based substituent can influence the ease of both reduction and oxidation. scielo.br In the context of a molecular switch, the two redox states of the 2-(phenylthio)anthraquinone molecule would correspond to the "on" and "off" states. The transition between these states could be triggered by applying a specific voltage, leading to a change in the molecule's conductivity or other physical properties. The precise control over the redox potential afforded by the phenylthio group could allow for the design of molecular switches that operate at desired voltages.
Photochemical Reactivity and Photocatalytic Applications of 2 Phenylthio Anthraquinone
Photoredox Characteristics of Thioanthraquinone Systems
Anthraquinones are known for their strong electron-accepting capabilities and their ability to absorb UV and visible light, making them effective photosensitizers. nih.gov The introduction of a phenylthio group at the 2-position of the anthraquinone (B42736) core modulates its electronic and photophysical properties, influencing its behavior in photochemical reactions.
Excited State Dynamics and Photophysical Properties
Upon absorption of light, anthraquinone derivatives transition from their ground state to a singlet excited state (¹AQ). nih.gov This is followed by a rapid intersystem crossing (ISC) to a longer-lived triplet excited state (³AQ). nih.govias.ac.in The efficiency of this ISC is a crucial factor in the photocatalytic activity of these compounds. For instance, studies on phenylthiophene compounds, which share some structural similarities with the phenylthio substituent, have shown that structural relaxation on the S₁ potential energy surface occurs within approximately 100 femtoseconds, followed by efficient intersystem crossing to the triplet state on a picosecond timescale. rsc.org
The excited state dynamics of anthraquinones can be complex. Picosecond laser photolysis studies of halogenated anthraquinones have revealed the existence of a second excited triplet state (T₂). ias.ac.in The internal conversion from this T₂ state to the lowest excited triplet state (T₁) can vary significantly depending on the substituent, ranging from picoseconds to hundreds of picoseconds. ias.ac.in While specific data for 2-(phenylthio)anthraquinone is not extensively detailed in the provided results, the general principles of anthraquinone photophysics suggest a similar pathway of excitation and intersystem crossing. The phenylthio group, with its sulfur atom, could potentially influence the rate of intersystem crossing through the heavy-atom effect, although this is speculative without direct experimental evidence.
Generation of Reactive Oxygen Species (ROS) under Photoirradiation
A key aspect of the photocatalytic activity of anthraquinones is their ability to generate reactive oxygen species (ROS) upon photoirradiation. nih.gov The excited triplet state of the anthraquinone (³AQ*) can interact with molecular oxygen (³O₂) through two primary mechanisms:
Type I Mechanism: This involves an electron transfer process where the excited photocatalyst is reduced by a substrate to form a radical anion (AQ•⁻). This radical anion then reacts with molecular oxygen to produce superoxide (B77818) radicals (O₂•⁻) and other ROS like hydroxyl radicals (•OH). nih.govnih.gov
Type II Mechanism: This pathway involves an energy transfer from the excited triplet state of the photocatalyst to ground-state triplet oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.govnih.gov
The dominant mechanism can be influenced by factors such as the catalyst structure, the substrate, and the reaction conditions. nih.gov For instance, in the photocatalytic oxidation of sulfides, the nature of the sulfide (B99878) (dialkyl, alkyl aryl, or diaryl) can determine whether the reaction proceeds via a singlet oxygen pathway or a sulfide radical cation mechanism. rsc.org Some anthraquinone derivatives have been shown to generate singlet oxygen with a quantum yield of 0.23, indicating a significant contribution from the Type II mechanism. researchgate.net
Photochemical Oxidation Reactions Catalyzed by Thioanthraquinones
One of the notable applications of thioanthraquinone systems is in the photocatalytic oxidation of various organic substrates.
Aerobic Oxidation of Sulfides to Sulfoxides: Mechanistic Insights
The selective oxidation of sulfides to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important structural motifs in many pharmaceuticals and agrochemicals. researchgate.netrsc.org 2-(Phenylthio)anthraquinone and related anthraquinone-based systems have been successfully employed as photocatalysts for the aerobic oxidation of sulfides. rsc.orgresearchgate.net
The general mechanism for this transformation involves the photoexcited anthraquinone catalyst initiating the reaction. Mechanistic studies on the anthraquinone-mediated photochemical aerobic oxidation of sulfides have revealed that the pathway can be dependent on the substrate. rsc.org For dialkyl sulfides and alkyl aryl sulfides, the reaction is believed to proceed primarily through a singlet oxygen pathway (Type II). rsc.org In contrast, for diaryl sulfides, a sulfide radical cation mechanism (indicative of a Type I process) appears to be operative. rsc.org This highlights the nuanced interplay between the photocatalyst, substrate, and reaction mechanism.
Influence of Wavelength Irradiation on Reaction Pathways
The wavelength of the incident light can play a crucial role in the outcome of photochemical reactions. rsc.orgrsc.org Different wavelengths can excite different electronic states of the photocatalyst or even allow for catalyst-free reactions.
In the context of sulfide oxidation, studies have demonstrated the development of protocols using different irradiation sources. For example, an anthraquinone-mediated process has been developed using a low catalyst loading under 427 nm irradiation. rsc.orgrsc.org Concurrently, a catalyst-free protocol was established using irradiation at 370 nm. rsc.orgrsc.org This indicates that at certain wavelengths, the sulfide itself can absorb light and initiate the oxidation process, likely through a different mechanism than the photocatalyzed reaction. The ability to switch between catalyzed and catalyst-free pathways by simply changing the irradiation wavelength offers a powerful tool for controlling chemical reactivity. rsc.org
Fundamental Mechanisms and Efficiency of Thioanthraquinone-Based Photocatalysis
The efficiency of a photocatalytic system is determined by a combination of factors, including the photophysical properties of the catalyst, the efficiency of ROS generation, and the specific reaction mechanism. rsc.org For thioanthraquinone-based photocatalysis, the fundamental process involves the absorption of a photon to generate an excited state, which then initiates the desired chemical transformation.
The photothermal effect can also contribute to the acceleration of photocatalytic processes. nih.gov The energy released from the recombination of photogenerated electron-hole pairs can manifest as heat, increasing the local temperature of the catalyst and promoting charge separation and reaction rates. nih.gov
Below is a table summarizing key findings related to the photocatalytic oxidation of sulfides using anthraquinone-based systems.
| Photocatalyst | Substrate Type | Proposed Mechanism | Irradiation Conditions | Reference |
| Anthraquinone | Dialkyl sulfides | Singlet oxygen | 427 nm | rsc.org |
| Anthraquinone | Alkyl aryl sulfides | Singlet oxygen | 427 nm | rsc.org |
| Anthraquinone | Diaryl sulfides | Sulfide radical cation | 427 nm | rsc.org |
| None | Various sulfides | Varies with substrate | 370 nm | rsc.orgrsc.org |
Photodynamic Effects and Related Mechanistic Studies (In Vitro)nih.gov
Extensive research into the photodynamic effects and in vitro mechanistic pathways of the specific chemical compound Anthraquinone, 2-(phenylthio)- has not yielded detailed, publicly available scientific studies. Searches for direct experimental data on the phototoxicity, reactive oxygen species (ROS) generation, and in vitro cellular responses for this particular compound did not provide specific results.
However, the broader class of anthraquinone (AQ) derivatives is widely recognized for its photosensitizing capabilities, which are relevant to photodynamic therapy (PDT). imrpress.comimrpress.comresearchgate.net The core mechanism of PDT involves a photosensitizer which, upon activation by light, generates cytotoxic reactive oxygen species (ROS) in the presence of oxygen, leading to cell death. researchgate.netresearchgate.net These processes are generally categorized as Type I, involving electron or hydrogen transfer to form radical species, or Type II, involving energy transfer to molecular oxygen to produce highly reactive singlet oxygen (¹O₂). imrpress.comresearchgate.net
The specific biological activity and the predominant photochemical pathway are highly dependent on the nature and position of substituents on the anthraquinone scaffold. imrpress.com Theoretical and experimental studies on various anthraquinone derivatives indicate that the presence of electron-donating substituents can significantly influence their photodynamic activity. imrpress.com Specifically, research suggests that electron-donating groups located at the C-2 position of the anthraquinone core can lower the energy gap between the excited singlet and triplet states. This facilitates intersystem crossing, a key step for efficient energy transfer to molecular oxygen, thereby promoting the generation of singlet oxygen (a Type II mechanism). imrpress.com
While this provides a theoretical framework suggesting that 2-(phenylthio)anthraquinone, which possesses an electron-donating phenylthio group at the C-2 position, could potentially function as a photosensitizer, specific in vitro studies confirming this hypothesis and detailing its photodynamic effects on cell lines, including data on cytotoxicity, ROS quantum yields, and mechanistic pathways, are not available in the reviewed literature. Therefore, no detailed research findings or data tables for this specific compound can be presented.
Functional Material Applications Derived from 2 Phenylthio Anthraquinone
Applications in Advanced Dye and Pigment Research
The anthraquinone (B42736) scaffold is a cornerstone of the dye industry, known for producing colors with high stability. The introduction of a phenylthio substituent allows for fine-tuning of the electronic and, consequently, the colorimetric properties of the resulting dyes.
The synthesis of novel dyes based on the thioanthraquinone structure is an active area of research, aimed at creating compounds with specific, desirable colors. The phenylthio group acts as an effective auxochrome, a group that modifies the ability of a chromophore to absorb light, thus altering the color.
The general synthetic approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the anthraquinone core with a thiophenol. For instance, the reaction of 1-chloroanthraquinone (B52148) with 4-hydroxythiophenol yields 1-(4-hydroxyphenylthio)anthracene-9,10-dione, a novel thioanthraquinone derivative. lew.ro This particular compound forms the basis of a dye known as 'Neurange', which exhibits a characteristic brown-orange color when used for staining biological tissues. lew.roresearchgate.net
By strategically placing phenylthio groups at various positions on the anthraquinone nucleus, a range of colors can be achieved. For example, yellow dichroic dyes for liquid crystal displays have been synthesized by introducing two different phenylthio groups at the 1 and 5 positions of the anthraquinone molecule. mdpi.comresearchgate.net This asymmetric substitution is crucial for improving solubility in the liquid crystal medium. mdpi.comresearchgate.net Similarly, magenta dyes have been developed by incorporating phenylthio groups at the 1, 4, 5, and 8 positions. mdpi.com The interaction between the electron-donating sulfur atom of the phenylthio group and the electron-accepting anthraquinone core leads to an intramolecular charge transfer (ICT) complex, which is fundamental to the color properties of these dyes. mdpi.com
Table 1: Examples of Thioanthraquinone Dyes and their Tonalities
| Base Compound | Substituent(s) | Resulting Tonality | Application | Reference |
|---|---|---|---|---|
| Anthraquinone | 1-(4-hydroxyphenylthio)- | Brown-orange | Tissue Stain | lew.ro |
| Anthraquinone | 1,5-bis(phenylthio)- | Yellow | LCD Dye | google.com.pg |
| Anthraquinone | Asymmetric 1,5-bis(phenylthio)- | Yellow | LCD Dye | mdpi.comresearchgate.net |
While traditionally known for their color, certain anthraquinone derivatives also exhibit fluorescence, a property of significant interest for advanced imaging and sensing applications. Fluorescence involves the absorption of light at one wavelength and its re-emission at a longer wavelength. liberty.edu Thioanthraquinone analogues have been found to possess this capability.
In one study, a series of thioanthraquinone analogues derived from 1,5-dichloroanthraquinone (B31372) and bioactive thiols were synthesized, and all were found to exhibit fluorescence activity. researchgate.netdergipark.org.tr This intrinsic fluorescence opens up possibilities for their use in applications like drug delivery systems and as fluorescent sensors. researchgate.netdergipark.org.tr
A specific derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, synthesized for the 'Neurange' dye, was investigated for its spectral properties. lew.ro In a methanol (B129727) solution, it displayed three absorption peaks, with the longest wavelength absorption maximum at 433.50 nm. lew.ro This compound was successfully used to stain specific structures in brain tissue, such as the myelin sheath and axon bundles, demonstrating its utility in microscopic imaging. lew.roresearchgate.net The development of such dyes provides valuable tools for histopathological examination. lew.ro Another newly synthesized anthraquinone derivative, AORha, was shown to emit brighter green fluorescence upon binding to HepG2 cancer cells, indicating its potential for bioimaging applications. nih.gov
Researchers are actively working to optimize the fluorescent properties of anthraquinone-based dyes, focusing on achieving large Stokes shifts (the difference between absorption and emission wavelengths) and high quantum yields (the efficiency of the fluorescence process). liberty.edu
Dichroic dyes are a critical component in guest-host liquid crystal displays (GH-LCDs), a technology used in applications ranging from automotive displays to smart windows. mdpi.commitsuifinechemicals.com These dyes have an anisotropic, or rod-like, molecular structure that allows them to align with the liquid crystal host molecules. mitsuifinechemicals.com By applying an electric field, the liquid crystal molecules—and thus the dye molecules—can be switched between an aligned state that absorbs light and a random state that transmits light, enabling control over the display's brightness and color. mitsuifinechemicals.com
Anthraquinone dyes substituted with phenylthio groups are particularly well-suited for this application. mdpi.comresearchgate.net They possess the necessary structural anisotropy and demonstrate excellent photostability and a wide range of selectable colors. mdpi.comresearchgate.net The phenylthio groups enhance solubility in the fluorinated liquid crystal mixtures typically used in modern thin-film transistor (TFT) LCDs. mdpi.comresearchgate.net
Significant research has focused on optimizing the molecular structure of these dyes to improve their performance. For example, creating asymmetric molecules by introducing two different phenylthio groups at the 1 and 5 positions has been shown to greatly increase solubility, even at low temperatures, without compromising the dichroic ratio (a measure of the dye's switching contrast). mdpi.comresearchgate.net The flexibility of the phenylthio groups is believed to play a key role in enabling strong interactions between the dye and the liquid crystal molecules. researchgate.net These specifically designed thioanthraquinone dyes have been instrumental in developing three-layer GH-LCDs that can produce full-color images with a large color reproduction area. mdpi.comresearchgate.net
Table 2: Properties of Asymmetric Yellow Anthraquinone Dichroic Dyes for LCDs
| Dye Structure Feature | Solubility in Liquid Crystal | Dichroic Ratio | Reference |
|---|---|---|---|
| Two different phenylthio groups at 1 and 5 positions | High | ~10 | mdpi.comresearchgate.net |
| Trifluoromethyl group at meta position of a phenylthio group | Very large, even at low temperatures | High | mdpi.com |
A key advantage of anthraquinone-based dyes is their excellent stability. mdpi.comresearchgate.net Photostability, the resistance to fading or changing color upon exposure to light, and colorfastness, the resistance to running or rubbing, are crucial properties for commercial dyes used in textiles and other materials. researchgate.net
The photostability of fluorophores is also a critical parameter in fluorescence imaging, as it determines how long a signal can be observed before the molecule is destroyed by light (photobleaching). liberty.educhemrxiv.org Preliminary studies on anthraquinone-based fluorophores have indicated a photostability comparable to that of fluorescein, a commonly used fluorescent dye. liberty.edu The mechanisms of photostabilization and photobleaching are complex, often involving transitions to excited triplet states and interactions with the molecular environment. nih.gov
Organic Electronics and Optoelectronic Materials
The field of molecular electronics envisions using individual molecules or small groups of molecules as active components in electronic circuits. liverpool.ac.uk The appeal lies in the potential for extreme miniaturization and the ability to tune electronic properties through precise chemical synthesis. rsc.orgliverpool.ac.uk The 2-(phenylthio)anthraquinone framework, with its redox-active quinone unit and conjugated system, is a promising candidate for such applications.
A molecular wire is a molecule designed to conduct an electrical current from one point to another. wiley-vch.de A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with a different property, such as its conductivity. acs.org The anthraquinone core is an excellent basis for a redox-controlled switch.
Researchers have synthesized molecular wires featuring an anthraquinone core with thioacetyl end groups designed to bind to gold electrodes. nih.gov The key feature of this system is its ability to switch its electronic state through a two-electron reduction and oxidation cycle. In its normal, oxidized state, the π-electron pathway through the anthraquinone is cross-conjugated, which offers low conductance (the "off" state). wiley-vch.denih.gov Upon electrochemical reduction, the conjugation becomes linear, a pathway that is much more efficient for charge transfer, resulting in a high conductance state (the "on" state). wiley-vch.denih.gov
This ability to toggle between "on" and "off" states by changing the redox state of the anthraquinone core makes these molecules promising candidates for memory elements or transistors at the single-molecule level. wiley-vch.de The design principles involve creating a conjugated molecular structure that can be controllably altered to either facilitate or impede the flow of electrons between two electrodes. liverpool.ac.uk
Investigation of Intramolecular Charge Transfer and Semiconductor Properties
The introduction of a sulfur-containing substituent like the phenylthio group onto the anthraquinone framework can induce significant intramolecular charge transfer (ICT) character. nih.govresearchgate.net This phenomenon, where photoexcitation or electrical stimulation leads to the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part, is fundamental to the semiconductor properties of these materials. ossila.com In the case of 2-(phenylthio)anthraquinone, the phenylthio moiety can act as an electron donor, while the anthraquinone core serves as the electron acceptor.
Studies on analogous donor-acceptor molecules based on anthraquinone have shown that the extent of ICT can be fine-tuned by modifying the donor and acceptor units and their linkage. nih.govelsevierpure.com For instance, the introduction of a phenyl bridge between the donor and acceptor in some anthraquinone-based systems was found to enhance the fluorescence rate without significantly altering the energy difference between the lowest singlet and triplet excited states, a crucial parameter for applications in organic light-emitting diodes (OLEDs). nih.govelsevierpure.com
To illustrate the kind of data relevant to such investigations, the table below presents findings for a related thio-anthraquinone derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione. lew.ro
Table 1: Spectroscopic and Physical Data for 1-(4-Hydroxyphenylthio)anthracene-9,10-dione
| Property | Value |
|---|---|
| Melting Point | 250–251°C |
| FT-IR (C=O stretch) | 1655 cm⁻¹ |
| ¹H NMR (OH peak) | 5.62 ppm |
| ¹³C NMR (C=O) | 183.7 ppm |
This interactive table provides key characterization data for a compound structurally similar to 2-(phenylthio)anthraquinone, offering insights into the types of properties investigated for thio-anthraquinone derivatives.
Integration into Hybrid Materials and Nanostructures
To overcome limitations such as poor processability and to enhance their functional properties, anthraquinone derivatives are often integrated into hybrid materials and nanostructures.
Encapsulating anthraquinone derivatives within a polymeric matrix is a promising strategy to improve their performance and stability for various applications. researchgate.netnih.gov This approach can prevent the aggregation of the active molecules, which often quenches their desired photophysical properties, and can improve their solubility and processability. uminho.ptresearchgate.net
For example, studies have shown that encapsulating an anthraquinone derivative in poly(lactide-co-glycolide) (PLGA) nanocapsules can create stable nanostructures with controlled size and surface charge. researchgate.netnih.gov While the specific encapsulation of 2-(phenylthio)anthraquinone has not been detailed in available literature, the general principles and techniques are broadly applicable.
Table 2: Properties of Polymeric Nanocapsules Containing an Anthraquinone Derivative
| Parameter | Value |
|---|---|
| Particle Size | ~250 nm |
| Zeta Potential | ~-30 mV |
This interactive table summarizes the physicochemical properties of polymeric nanocapsules loaded with an anthraquinone derivative, demonstrating the characteristics of such hybrid materials. researchgate.netnih.gov
The choice of polymer is crucial and can be tailored to the specific application. For instance, in the context of organic radical batteries, anthraquinone-based polymers have been investigated as high-performance cathode materials, where the polymer backbone helps to prevent the dissolution of the redox-active anthraquinone units into the electrolyte. researchgate.netarabjchem.org
Graphene and its derivatives have emerged as excellent support materials for photocatalysts due to their large surface area, high electrical conductivity, and ability to promote charge separation. researchgate.net Immobilizing anthraquinone derivatives on graphene surfaces can significantly enhance their photocatalytic efficiency. researchgate.net The graphene acts as an electron sink, accepting photogenerated electrons from the anthraquinone, which suppresses charge recombination and makes the electrons more available for redox reactions. mdpi.com
This strategy has been explored for various applications, including the degradation of environmental pollutants and in energy conversion processes. researchgate.net The covalent or non-covalent functionalization of graphene with anthraquinone moieties allows for the creation of robust hybrid materials with tailored photocatalytic activity. eie.gr Although specific studies on graphene-immobilized 2-(phenylthio)anthraquinone are not prominent, the broader research on anthraquinone-graphene composites provides a strong foundation for its potential in this area. researchgate.net The π-π stacking interactions between the anthraquinone core and the graphene surface can facilitate efficient charge transfer, a key requirement for effective photocatalysis. mdpi.com
Advanced Mechanistic Studies of Biological Interactions in Vitro Focus
Enzyme Inhibition Mechanisms (In Vitro)
The ability of Anthraquinone (B42736), 2-(phenylthio)- and its structural analogs to interfere with enzyme activity is a significant area of research. In vitro studies have focused on its potential to inhibit cholinesterases, which are crucial in neurodegenerative diseases, and topoisomerases, which are key targets in cancer therapy.
Investigations into Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Pathways
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. dergipark.org.trmdpi.com Thioanthraquinone derivatives, which are structurally similar to Anthraquinone, 2-(phenylthio)-, have been evaluated for their inhibitory effects on these enzymes. dergipark.org.trdergipark.org.tr
In a study investigating analogs, 1-(4-aminophenylthio)anthracene-9,10-dione and 1-(4-chlorophenylthio)anthracene-9,10-dione were tested against AChE and BuChE. dergipark.org.trresearchgate.net The compound 1-(4-aminophenylthio)anthracene-9,10-dione demonstrated a potent inhibitory effect on AChE, showing 92.11% inhibition, which was stronger than the standard drug galanthamine (B1674398) (80.03%). dergipark.org.trdergipark.org.tr Conversely, the 1-(4-chlorophenylthio) derivative showed stronger inhibition against BuChE (93.67%) compared to galanthamine (84.54%). dergipark.org.trdergipark.org.tr These findings suggest that the nature of the substituent on the phenylthio group significantly influences the selectivity and potency of inhibition towards AChE or BuChE. dergipark.org.trdergipark.org.tr
Kinetic studies on other anthraquinone derivatives have revealed different modes of inhibition. For instance, some derivatives exhibit a noncompetitive inhibition effect on the AChE enzyme, while others show a competitive inhibitory effect. nih.gov This indicates that different anthraquinones may bind to either the active site or an allosteric site of the enzyme to exert their inhibitory action. nih.gov
In Vitro Cholinesterase Inhibition by Thioanthraquinone Analogs (at 200 µg/mL)
| Compound | % Inhibition of Acetylcholinesterase (AChE) | % Inhibition of Butyrylcholinesterase (BuChE) | Reference |
|---|---|---|---|
| 1-(4-aminophenylthio)anthracene-9,10-dione | 92.11 ± 1.04 | Weak Inhibition | dergipark.org.tr |
| 1-(4-chlorophenylthio)anthracene-9,10-dione | 80.95 ± 1.77 | 93.67 ± 1.01 | dergipark.org.tr |
| Galanthamine (Standard) | 80.03 ± 1.04 | 84.54 ± 0.39 | dergipark.org.tr |
Mechanistic Studies on Topoisomerase Enzyme Inhibition
Topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.govmdpi.com These enzymes, particularly DNA topoisomerase II (topo II), are well-validated targets for anticancer drugs. nih.gov The mechanism of action for many topoisomerase inhibitors involves stabilizing the transient covalent complex formed between the enzyme and DNA. mdpi.combiochempeg.com This stabilization converts the enzyme into a cellular toxin, leading to DNA strand breaks and ultimately triggering apoptosis, or programmed cell death. mdpi.combiochempeg.com
Anthraquinone derivatives are recognized as a class of compounds with potential topoisomerase inhibitory activity, contributing to their observed anticancer effects. nih.govnih.gov The general mechanism involves the inhibitor binding to the DNA-topoisomerase complex, which blocks the re-ligation of the cleaved DNA strand. biochempeg.com This action leads to an accumulation of DNA damage, which the cell cannot repair, thereby initiating apoptotic pathways. nih.gov While direct studies on Anthraquinone, 2-(phenylthio)- are limited, the established activity of the anthraquinone scaffold suggests it may function as a topoisomerase poison, a mechanism that involves converting the enzyme into a DNA-damaging agent rather than simply inhibiting its catalytic activity. nih.govnih.gov
Antioxidant Activity and Molecular Mechanisms (In Vitro)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.govfrontiersin.org Anthraquinones have been investigated for their ability to counteract this process through antioxidant activities. nih.gov
Reactive Oxygen Species (ROS) Regulation and Scavenging Mechanisms
In vitro experiments demonstrate that anthraquinone compounds are capable of scavenging various free radicals, including hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radicals. mdpi.com This scavenging activity is a key aspect of their antioxidant effect. mdpi.com The overproduction of ROS can damage cellular macromolecules, and antioxidants are vital for mitigating this damage. nih.gov
The mechanism for scavenging species like the superoxide radical may involve electron donation from the anthraquinone structure. mdpi.com Plants, a natural source of many anthraquinones, have complex antioxidant defense systems that neutralize ROS. mdpi.comresearchgate.net These systems include both enzymatic and non-enzymatic components that work to maintain cellular homeostasis. frontiersin.orgmdpi.com The study of anthraquinone derivatives as ROS regulators is an emerging field, with the goal of developing new therapeutic tools for diseases mediated by oxidative stress. nih.gov For example, some anthraquinones have been shown to protect against DNA damage induced by hydroxyl radicals. nih.gov
Theoretical and Experimental Basis of Radical Scavenging Capacity
The antioxidant potential of anthraquinones has been explored through both experimental assays and theoretical calculations. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are used to assess the mechanisms and kinetics of radical scavenging activity. nih.gov These theoretical studies can predict the relative antioxidant activity of different compounds and elucidate the most probable mechanism, such as Formal Hydrogen Transfer (FHT), Sequential Proton Loss-Electron Transfer (SPLET), or Single Electron Transfer-Proton Transfer (SET-PT). researchgate.net
Calculated parameters like ionization potential (IP) and bond dissociation enthalpy (BDE) provide insight into a molecule's ability to donate an electron or a hydrogen atom, respectively, which are key steps in radical neutralization. researchgate.net For instance, a lower ionization potential suggests that electron donation is easier, enhancing antioxidant capacity. researchgate.net
These theoretical predictions are often validated by in vitro experimental assays. researchgate.netjksus.org Common methods include the DPPH radical scavenging assay, the ABTS•+ scavenging assay, and the hydrogen peroxide (H₂O₂) scavenging assay. researchgate.netjksus.org Studies on various anthraquinone derivatives have shown a good correlation between theoretical predictions and experimental results, confirming their potential as effective, albeit sometimes selective, radical scavengers. nih.govresearchgate.net For example, a study on the anthraquinone derivative rubiadin (B91156) showed it has remarkable superoxide anion radical scavenging activity in aqueous solutions. nih.gov
In Vitro Cellular Mechanistic Investigations
To understand the biological effects of Anthraquinone, 2-(phenylthio)- at a cellular level, researchers perform in vitro studies using various cell lines. These investigations reveal how the compound affects cell viability, proliferation, and death pathways.
Studies on structurally related anthraquinone derivatives have provided significant mechanistic insights. For example, one synthetic anthraquinone derivative demonstrated potent cytotoxic effects against the PC3 prostate cancer cell line. nih.gov Further investigation revealed that this compound induced apoptosis through the activation of caspases and disrupted the balance of ROS and reactive nitrogen species (RNS). nih.gov It also caused cell cycle arrest at the G2/M phase, preventing the cancer cells from dividing. nih.gov
In another study, thioanthraquinone analogs were evaluated for their cytotoxic effects on human endometrial adenocarcinoma (Ishikawa) cells. researchgate.net The results, obtained via the MTT assay, quantified the reduction in cell viability at different concentrations of the compounds. dergipark.org.trresearchgate.net These cellular experiments are crucial as they are conducted in an environment that more closely mimics physiological conditions, providing valuable data on potential therapeutic applications, such as in cancer research. mdpi.com
In Vitro Cytotoxicity of a Thioanthraquinone Analog against Ishikawa Cells
| Compound | Concentration | Cell Viability (%) | Reference |
|---|---|---|---|
| 1-(4-aminophenylthio)anthracene-9,10-dione | 10 µg/mL | 84.18 | dergipark.org.trresearchgate.net |
| 50 µg/mL | Data Not Provided | dergipark.org.trresearchgate.net | |
| 1-(4-chlorophenylthio)anthracene-9,10-dione | 10 µg/mL | Data Not Provided | dergipark.org.trresearchgate.net |
| 50 µg/mL | 75.02 | dergipark.org.trresearchgate.net |
Subject: In-depth Analysis of "Anthraquinone, 2-(phenylthio)-" Reveals a Gap in Current Mechanistic Research
A comprehensive review of scientific literature reveals a notable absence of advanced mechanistic studies on the biological interactions of the chemical compound Anthraquinone, 2-(phenylthio)-. Despite extensive searches for scholarly articles and research data, no specific information was found regarding its effects on apoptosis induction, autophagy modulation, cell cycle perturbation, or its mechanisms of antimicrobial action.
The initial investigation into the biological activities of various anthraquinone derivatives provided a broad overview of the potential of this class of compounds. Studies on related molecules have detailed their capacity to induce programmed cell death (apoptosis), modulate cellular self-degradation processes (autophagy), and halt the cell division cycle, which are all crucial mechanisms in anticancer research. For instance, certain hydroxylated and aminated anthraquinones are known to trigger apoptotic pathways by activating caspases, a family of protease enzymes essential for cell death. Similarly, some derivatives have been shown to influence autophagy through complex signaling pathways like the PI3K/AKT/mTOR cascade and to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.
Furthermore, the general class of anthraquinones has been recognized for its antimicrobial properties. The mechanisms often involve the disruption of bacterial cell walls, inhibition of biofilm formation, and interference with essential processes like nucleic acid and protein synthesis.
However, it is critical to emphasize that these findings pertain to other anthraquinone derivatives, and not to Anthraquinone, 2-(phenylthio)- specifically. The precise biological impact of a molecule is dictated by its unique structure, and the phenylthio substituent at the 2-position of the anthraquinone core would be expected to confer distinct properties. Without dedicated in vitro studies on this particular compound, any discussion of its biological mechanisms would be purely speculative and scientifically unfounded.
Therefore, the advanced mechanistic studies requested for the subsections below remain unaddressed due to the lack of available data for "Anthraquinone, 2-(phenylthio)-":
Mechanistic Studies of In Vitro Antimicrobial Action
This gap in the scientific record highlights a potential area for future research. The known biological activities of the broader anthraquinone family suggest that "Anthraquinone, 2-(phenylthio)-" could be a candidate for investigation in oncology and microbiology. However, until such studies are conducted and published, no scientifically accurate content can be generated for the specific topics outlined.
Future Directions and Emerging Research Avenues in 2 Phenylthio Anthraquinone Research
Rational Design Principles for Tailored Anthraquinone (B42736), 2-(phenylthio)- Derivatives
The future of 2-(phenylthio)anthraquinone research lies in the ability to precisely tailor its derivatives for specific functions. This requires a deep understanding of the structure-activity relationships (SAR) that govern their chemical and physical properties. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic studies that modify the phenylthio and anthraquinone moieties will be crucial. For instance, the introduction of various substituents on the phenyl ring or the anthraquinone core can significantly alter the molecule's electronic properties, solubility, and biological activity. researchgate.net The position and nature of these substituents, whether electron-donating or electron-withdrawing, can fine-tune the molecule's redox potential and its interactions with biological targets or materials. jcesr.orgacs.org For example, the number and type of substituents on the anthraquinone ring, such as hydroxyl groups, have been shown to influence a variety of pharmacological activities. researchgate.net
Computational Modeling as a Predictive Tool: Computational approaches, particularly density functional theory (DFT), are becoming indispensable for predicting the properties of yet-to-be-synthesized derivatives. acs.orgsioc-journal.cnresearchgate.net These models can predict how structural modifications will affect key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for electronic applications. acs.orgresearchgate.net By simulating the effects of different functional groups, researchers can prioritize synthetic efforts on the most promising candidates, accelerating the discovery of new materials with desired characteristics. jcesr.org
A study on anthraquinone derivatives demonstrated that the introduction of hydroxyl groups can influence the compound's configuration and properties. sioc-journal.cnresearchgate.net Furthermore, computational studies have been used to predict the electrochemical windows of numerous anthraquinone derivatives, indicating that modifications like complete methylation can enhance the reduction window. jcesr.org
Innovations in Green Chemistry and Sustainable Synthesis Methodologies
Traditional synthetic methods for anthraquinone derivatives often involve harsh conditions and hazardous reagents. tandfonline.com A significant future direction is the development of greener and more sustainable synthetic routes.
Catalyst-Free and Solvent-Free Reactions: Recent research has demonstrated the feasibility of synthesizing aminoanthraquinone derivatives under solvent-free and catalyst-free conditions, offering a more environmentally benign approach. consensus.app Exploring similar methodologies for 2-(phenylthio)anthraquinone and its derivatives could significantly reduce the environmental impact of their production.
Water as a Benign Solvent: The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. tandfonline.com The development of water-compatible catalytic systems, such as using alum (KAl(SO₄)₂·12H₂O) for the synthesis of anthraquinone derivatives in aqueous media, presents a promising and eco-friendly alternative. tandfonline.comresearchgate.net This method has been shown to be efficient, with good to excellent yields and shorter reaction times. tandfonline.com
One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in the same vessel, offer advantages in terms of efficiency, waste reduction, and time savings. thieme.de Developing one-pot methodologies for the synthesis of functionalized 2-(phenylthio)anthraquinone derivatives will be a key area of future research. thieme.de For instance, a dual acylation protocol using palladium catalysis has been developed for the one-pot synthesis of anthraquinones. thieme.de
Development of Advanced In Situ Characterization Techniques
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of 2-(phenylthio)anthraquinone derivatives, the development and application of advanced in situ characterization techniques are essential.
Electrochemical Analysis: For applications in electronics and energy storage, in situ electrochemical techniques are crucial for studying the redox behavior and stability of 2-(phenylthio)anthraquinone derivatives under operating conditions. Cyclic voltammetry, for instance, can be used to assess the reversible redox switching of anthraquinone systems. nih.gov
Multiscale Computational Modeling and Predictive Research Frameworks
The complexity of the systems in which 2-(phenylthio)anthraquinone derivatives are employed necessitates a multiscale computational approach, combining quantum mechanical calculations with classical molecular dynamics and larger-scale modeling.
Quantum Chemistry for Mechanistic Insights: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate reaction mechanisms at the molecular level. sioc-journal.cnresearchgate.net For example, DFT calculations have been employed to study the redox chemistry of anthraquinone derivatives and the effect of substituents on their electrochemical properties. acs.orgresearchgate.net These calculations can help in understanding the electronic structure and reactivity of these compounds. sioc-journal.cn
Predictive Modeling for Material Properties: By integrating computational data with experimental results, researchers can develop predictive models for various properties, such as solubility, stability, and electronic performance. jcesr.orgacs.org These models can serve as a "virtual screening" tool to identify promising candidates for specific applications from a vast chemical space, significantly accelerating the materials discovery process. acs.org For instance, a relationship between the computed LUMO energy and the reduction potential has been derived to screen anthraquinone derivatives for energy storage applications. jcesr.orgacs.orgresearchgate.net
Exploration of Novel Applications in Photonic and Electronic Devices
The unique electronic and photophysical properties of 2-(phenylthio)anthraquinone and its derivatives make them attractive candidates for a range of photonic and electronic applications. guidechem.comlookchem.com
Organic Electronics: Research is ongoing into the use of phenylthio-substituted anthraquinones as redox-active materials in organic electronic devices. guidechem.com Their ability to undergo reversible redox reactions makes them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and molecular switches. nih.govguidechem.com For example, 1,8-Bis(phenylthio)-9,10-anthracenedione is used as a redox-active material in organic electronic devices. guidechem.com
Photovoltaics: Anthraquinone derivatives are being investigated for their potential in organic photovoltaic (OPV) cells. aip.org Computational studies suggest that modifying the structure of anthraquinone derivatives can tune their optoelectronic properties, making them promising candidates for n-type organic semiconductors. aip.orgresearchgate.net The introduction of electron-withdrawing groups can reduce the HOMO-LUMO gap and improve electron injection, enhancing device performance. aip.orgresearchgate.net
Data Table: Calculated Properties of Substituted Anthraquinone Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| AQ1a (C3F3 substituted) | - | - | - |
| AQ1c (C3F3 substituted) | - | - | - |
| AQ1d (C3F3 substituted) | - | - | - |
| AQ1a (C3Cl3 substituted) | - | - | - |
| AQ1c (C3Cl3 substituted) | - | - | - |
| AQ1d (C3Cl3 substituted) | - | - | - |
| AQ1a (C3Br3 substituted) | - | - | - |
| AQ1c (C3Br3 substituted) | - | - | - |
| AQ1d (C3Br3 substituted) | - | - | - |
| Note: Specific values for HOMO, LUMO, and the gap are dependent on the computational method and the specific substitutions, as indicated in studies on various anthraquinone derivatives. aip.org |
Elucidation of New Biological Targets and Deeper Mechanistic Insights (In Vitro)
The diverse biological activities of anthraquinone derivatives, including anticancer and antimicrobial effects, warrant further investigation to identify new biological targets and elucidate their mechanisms of action. nih.govresearchgate.net
Identification of Novel Molecular Targets: Future research should focus on identifying the specific cellular and molecular targets of 2-(phenylthio)anthraquinone derivatives. In vitro studies using techniques like molecular docking can help predict potential binding interactions with proteins such as enzymes and receptors. nih.gov For example, computational studies have explored the potential of anthraquinones as inhibitors of matrix metalloproteinase-2 (MMP2), an enzyme implicated in cancer progression. nih.gov
Mechanistic Studies in Cancer Cell Lines: In vitro studies on various cancer cell lines are essential to understand the detailed mechanisms of action. For instance, studies have shown that certain anthraquinone derivatives can induce apoptosis in cancer cells by activating pathways like endoplasmic reticulum stress. nih.gov Further research could explore the effects of 2-(phenylthio)anthraquinone derivatives on cell cycle progression, DNA damage, and other key cellular processes. nih.gov
Data Table: In Vitro Activity of Selected Anthraquinone Derivatives
| Compound | Cell Line | Activity | Reference |
| Compound 3 | Ishikawa | Most effective at 10 µg/mL | dergipark.org.tr |
| Compound 5 | Ishikawa | Most effective at 50 µg/mL | dergipark.org.tr |
| Compound 3 | ECV304 | Most effective at 50 µg/mL | dergipark.org.tr |
| Compound 5 | ECV304 | Most effective at 500 µg/mL | dergipark.org.tr |
| Compound KA-MO-g | Huh7 (liver cancer) | Strong antitumor activity | nih.gov |
| Note: The specific activities and effective concentrations are highly dependent on the compound structure and the cell line being tested. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-(phenylthio)anthraquinone derivatives?
- Methodological Answer : Synthesis typically involves Ullmann-type coupling between halogenated anthraquinones (e.g., 2-chloroanthraquinone) and thiophenol derivatives under catalytic conditions (e.g., CuI/ligand systems). Purification is achieved via column chromatography using hexane/ethyl acetate gradients. Structural confirmation requires NMR (¹H/¹³C), FTIR (C=S stretching at ~1100 cm⁻¹), and mass spectrometry .
- Key Data : For 1,4,5,8-tetrakis(phenylthio)anthraquinone (CAS 52741-01-2), similar methods apply with multi-step thiol substitution .
Q. How can researchers characterize the stability of 2-(phenylthio)anthraquinone under varying conditions?
- Methodological Answer : Stability studies involve:
- Thermal analysis : TGA/DSC to assess decomposition temperatures.
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm).
- Hydrolytic stability : HPLC monitoring of degradation in buffered solutions (pH 3–10) at 37°C.
- Safety Note : Store in amber vials at –20°C to prevent photodegradation and oxidation .
Q. What spectroscopic techniques are critical for confirming the structure of 2-(phenylthio)anthraquinone?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and thiocarbonyl-linked carbons (δ 125–135 ppm).
- FTIR : Absorbance bands for C=O (~1670 cm⁻¹) and C-S (~700 cm⁻¹).
- XRD : Crystallographic data for confirming planar anthraquinone core and substituent orientation .
Advanced Research Questions
Q. How can electrochemical properties of 2-(phenylthio)anthraquinone be leveraged for redox-active applications?
- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox potentials for anthraquinone core (e.g., –0.8 V vs. Ag/AgCl). Spectroelectrochemistry (UV-Vis-NIR) tracks intermediate species during reduction/oxidation. Applications include energy storage (batteries) and electrocatalysis .
- Data Contradiction Note : Discrepancies in redox potentials may arise from solvent effects or reference electrode calibration; use ferrocene as an internal standard .
Q. What strategies resolve conflicting reports on the biological activity of 2-(phenylthio)anthraquinone derivatives?
- Methodological Answer :
- Systematic SAR studies : Compare activity across derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups).
- Assay standardization : Use MTT assays under consistent cell lines (e.g., HeLa for anticancer activity) and controls.
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubMed, Scopus) to identify trends .
- Example : Fluorophenylacetamide analogs (CAS 605-32-3) show enhanced antibacterial activity via membrane disruption, validated via TEM imaging .
Q. How can computational modeling predict the photodynamic therapy (PDT) efficacy of 2-(phenylthio)anthraquinone?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps to estimate light absorption (e.g., λ > 600 nm for deep-tissue PDT).
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II).
- MD simulations : Assess stability in lipid bilayers for cellular uptake predictions.
Q. What are the challenges in scaling up 2-(phenylthio)anthraquinone synthesis for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
